molecular formula C9H13Cl2N3 B6173802 (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride CAS No. 2503155-57-3

(1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride

Numéro de catalogue B6173802
Numéro CAS: 2503155-57-3
Poids moléculaire: 234.1
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride, commonly known as GBR 12909, is a potent, selective dopamine reuptake inhibitor (DRI) developed by GlaxoSmithKline in the early 1990s. GBR 12909 is a member of the benzodiazepine family of drugs and is structurally related to other DRI drugs such as methylphenidate (Ritalin) and bupropion (Wellbutrin). GBR 12909 has been studied for its potential use in the treatment of a variety of neurological and psychiatric conditions, including attention-deficit/hyperactivity disorder (ADHD) and depression.

Applications De Recherche Scientifique

GBR 12909 has been studied extensively in pre-clinical and clinical studies for its potential therapeutic effects. In pre-clinical studies, GBR 12909 has been shown to improve cognitive performance in animal models of ADHD and depression. In clinical studies, GBR 12909 has been shown to reduce symptoms of ADHD in children and adolescents, as well as reduce symptoms of depression in adults. GBR 12909 has also been studied for its potential use in the treatment of Parkinson's disease, drug addiction, and schizophrenia.

Mécanisme D'action

GBR 12909 is a (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride, meaning that it blocks the reuptake of dopamine into the presynaptic neuron. This causes an increase in extracellular dopamine levels, which results in increased activity in dopamine-sensitive neurons. GBR 12909 is also thought to have an effect on other neurotransmitters, including serotonin and norepinephrine.
Biochemical and Physiological Effects
The biochemical and physiological effects of GBR 12909 are largely dependent on the dose and duration of administration. At low doses, GBR 12909 has been shown to increase dopamine levels in the brain and improve cognitive performance in animal models. At higher doses, GBR 12909 has been associated with increased levels of norepinephrine and serotonin, as well as increased activity in dopamine-sensitive neurons.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using GBR 12909 in lab experiments is its selectivity for dopamine reuptake inhibition. This makes it an ideal tool for studying the effects of dopamine on various behaviors and physiological processes. The main limitation of GBR 12909 is its relatively short half-life, which means that it must be administered frequently in order to maintain its effects.

Orientations Futures

There are a number of potential future directions for research on GBR 12909. These include further investigation of its potential therapeutic applications, such as its use in the treatment of ADHD, depression, and Parkinson's disease. Additionally, research on the long-term effects of GBR 12909 could provide important insight into its safety and efficacy. Other potential future directions include research into the potential use of GBR 12909 in combination with other drugs, or its use in the treatment of other neurological and psychiatric disorders.

Méthodes De Synthèse

GBR 12909 is synthesized using a simple two-step reaction using commercially available starting materials. The first step involves the reaction of 1-benzyl-3-methylimidazolium chloride with 1-chloro-2-propanol to produce the imidazolium salt. This is then reacted with 1-amino-2-propanol to produce GBR 12909.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-Amino-1,3-benzodiazole", "Ethylene oxide", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: 2-Amino-1,3-benzodiazole is reacted with ethylene oxide in the presence of sodium hydroxide to form (1H-1,3-benzodiazol-2-yl)ethan-1-amine.", "Step 2: The resulting amine is dissolved in diethyl ether and treated with hydrochloric acid to form the dihydrochloride salt of (1H-1,3-benzodiazol-2-yl)ethan-1-amine.", "Step 3: The dihydrochloride salt is dissolved in methanol and treated with sodium hydroxide to form the free base of (1H-1,3-benzodiazol-2-yl)ethan-1-amine.", "Step 4: The free base is dissolved in hydrochloric acid and the dihydrochloride salt of (1R)-1-(1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is formed by addition of hydrochloric acid." ] }

Numéro CAS

2503155-57-3

Formule moléculaire

C9H13Cl2N3

Poids moléculaire

234.1

Pureté

95

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.